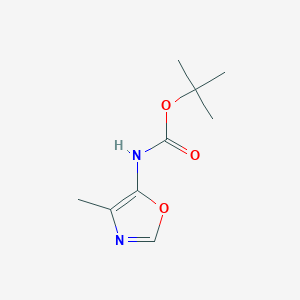

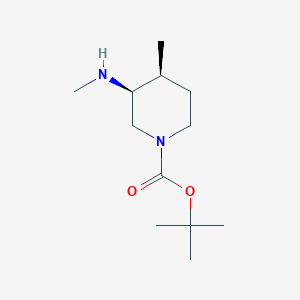

(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

“(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound. It is an intermediate in the synthesis of Ledipasvir , a medication used to treat Hepatitis C .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of (S)-4-benzyloxazolidin-2-one as a starting material . Key transformations in the synthesis process include a highly efficient diastereoselective epoxidation, Lewis acid-catalyzed ring-opening with bromide, an SN2 reaction using NaN3, and a tandem reduction−cyclization reaction .Chemical Reactions Analysis

The compound is involved in various chemical reactions during its synthesis. For instance, it undergoes diastereoselective epoxidation and Lewis acid-catalyzed ring-opening . It also participates in an SN2 reaction with NaN3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Enantioselective Synthesis : This compound has been utilized in the enantioselective synthesis of biologically active alkaloids like sedridine, allosedridine, methylsedridine, and others via a stereoselective process (Passarella et al., 2005).

- Derivative Synthesis : It serves as a starting material for synthesizing various asymmetric trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives (Xue et al., 2002).

- Piperidine Derivatives : Piperidines possessing ester functionality have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating their versatility in chemical reactions (Takács et al., 2014).

Medicinal and Biological Applications

- Luminescent Lanthanide Complexes : This compound is involved in synthesizing europium(III) and terbium(III) complexes, which have applications in biological media due to their stability and luminescent properties (Nocton et al., 2009).

- Piperidine-based Medicines : It is utilized in synthesizing piperidine-based medicines, highlighting its significance in developing therapeutic agents (Acharya & Clive, 2010).

Analytical and Synthetic Chemistry

- Crystallographic Analysis : The compound has been used in crystallographic studies to determine the configurations of other related compounds, demonstrating its role in analytical chemistry (Kolter et al., 1996).

- Synthesis of Non-proteinogenic Amino Acids : It is instrumental in synthesizing protected methyl esters of non-proteinogenic amino acids, showcasing its utility in advanced organic synthesis (Temperini et al., 2020).

Pharmacological Research

- Activation of K+ Channels : This compound is identified as an activator of small-conductance Ca2+-activated K+ channels, indicating its potential in pharmacological applications (Hougaard et al., 2009).

Polymer Science

- Polyamic Acid Synthesis : It is used in the synthesis of polyamic acid tert-butyl esters, relevant in the field of polymer science (Ueda & Mori, 1993).

Mecanismo De Acción

Pharmacokinetics

The tert-butyl ester group is often used in medicinal chemistry to improve the lipophilicity and therefore the absorption and bioavailability of a compound .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “(3S,4S)-4-Methyl-3-methylamino-piperidine-1-carboxylic acid tert-butyl ester”. For example, the stability of the tert-butyl ester group can be influenced by the pH of the environment .

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTHDJLHNCEJBW-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1NC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)

![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)